1-(2-Bromopyridin-4-yl)propan-1-one
Description
1-(2-Bromopyridin-4-yl)propan-1-one is a brominated pyridine derivative featuring a propan-1-one (acetyl) group at the 4-position of the pyridine ring. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic frameworks. Its structural uniqueness lies in the combination of a pyridine ring, bromine atom, and ketone group, which differentiates it from related compounds.
Properties
Molecular Formula |
C8H8BrNO |
|---|---|
Molecular Weight |
214.06 g/mol |
IUPAC Name |
1-(2-bromopyridin-4-yl)propan-1-one |
InChI |
InChI=1S/C8H8BrNO/c1-2-7(11)6-3-4-10-8(9)5-6/h3-5H,2H2,1H3 |
InChI Key |
FYCWJTQJFXPBDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=NC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 1-(2-Bromopyridin-4-yl)propan-1-one with five analogs, focusing on structural features, physicochemical properties, and functional implications.
Structural and Substituent Variations
Table 1: Key Structural Features and Molecular Data
Physicochemical and Reactivity Differences
- Ketone Chain Length: The ethanone analog (C₇H₆BrNO) has a shorter carbon chain, reducing steric bulk compared to the propan-1-one derivative. This may enhance solubility in polar solvents . The trifluoro-methylpropan-2-yl analog (C₁₂H₁₄F₃NO) features a branched ketone (propan-2-one), altering conformational flexibility and interaction with biological targets .
- Substituent Effects: Bromine vs. Fluorine: Bromine’s larger atomic radius and polarizability increase van der Waals interactions and may slow metabolic degradation compared to fluorine in 4-FMC .
- Heterocyclic Modifications: 4-FMC’s methylamino group introduces basicity, enabling salt formation (e.g., hydrochloride) and influencing central nervous system (CNS) activity . The trifluoro-methyl group in the propan-2-one analog (C₁₂H₁₄F₃NO) significantly increases lipophilicity, likely enhancing blood-brain barrier penetration .
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